molecular formula C8H10BrClFN B2558052 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride CAS No. 2416229-67-7

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride

Cat. No.: B2558052
CAS No.: 2416229-67-7
M. Wt: 254.53
InChI Key: HSWJPZQAKSROMN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a bromophenyl group attached to a fluoroethanamine moiety, with the addition of a hydrochloride group to enhance its solubility and stability.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2416229-67-7
  • Molecular Formula : C8H9BrClF
  • Molecular Weight : 237.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound's structure allows it to act as a ligand for various neurotransmitter receptors, which may influence neurological pathways.

Potential Mechanisms:

  • Monoamine Receptor Interaction : The compound may modulate the activity of monoamine neurotransmitters such as serotonin and dopamine, potentially affecting mood and behavior.
  • Antifungal Activity : Preliminary studies suggest that similar compounds in the class of benzylamines exhibit antifungal properties by inhibiting squalene epoxidase, an enzyme critical for fungal membrane synthesis .
  • Complement System Modulation : There is emerging evidence that compounds with similar structures can modulate the complement system, which plays a role in immune responses .

Antifungal Activity

A study focused on benzylamine derivatives demonstrated significant antifungal activity against Cryptococcus neoformans and dermatophytes (Trichophyton mentagrophytes and Trichophyton rubrum). The compounds exhibited low MIC50 values, indicating strong antifungal potential .

CompoundMIC50 (µg/mL)Target Organism
(R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine0.06C. neoformans
Para-benzyloxy substituted derivative0.125T. mentagrophytes

Neuropharmacological Effects

Research into related compounds suggests that they can influence neurotransmitter dynamics, potentially offering therapeutic avenues for mood disorders. For example, compounds structurally similar to 1-(2-Bromophenyl)-2-fluoroethanamine have shown promise in modulating serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders.

Case Studies

  • Antifungal Efficacy : A series of chiral benzylamine derivatives were synthesized and tested for their antifungal properties. The study found that specific substitutions on the benzene ring significantly enhanced antifungal activity, suggesting that structural modifications can optimize efficacy against fungal pathogens .
  • Neurotransmitter Modulation : In vitro studies have indicated that certain derivatives can enhance serotonin receptor binding affinity, leading to increased serotonin levels in synaptic clefts. This effect has been linked to improved mood and cognitive function in animal models .

Properties

IUPAC Name

1-(2-bromophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZJFWYUBUASRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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